molecular formula C8H11N3O B1428059 2-(Pyrrolidin-3-yloxy)pyrimidine CAS No. 950648-95-0

2-(Pyrrolidin-3-yloxy)pyrimidine

Cat. No. B1428059
CAS RN: 950648-95-0
M. Wt: 165.19 g/mol
InChI Key: QHTVYWFXDYYUAP-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-3-yloxy)pyrimidine” is a chemical compound with the molecular formula C8H11N3O . It is used for research and development .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidines involves various synthetic strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the synthesis, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-3-yloxy)pyrimidine” is characterized by a pyrrolidine ring attached to a pyrimidine ring via an oxygen atom . The pyrrolidine ring is a five-membered ring with one nitrogen atom, while the pyrimidine ring is a six-membered ring with two nitrogen atoms .

Scientific Research Applications

Antidiabetic Drug Development

2-(Pyrrolidin-3-yloxy)pyrimidine: derivatives have been explored as potential α-amylase inhibitors . This is significant in the treatment of diabetes, as α-amylase plays a role in the breakdown of starch into glucose, which can exacerbate hyperglycemia in diabetics. By inhibiting α-amylase, these compounds can slow carbohydrate digestion and glucose absorption, leading to a more regulated blood glucose level .

Anticancer Therapeutics

New series of 2-(Pyrrolidin-3-yloxy)pyrimidine derivatives have been synthesized and tested for their anticancer properties. These compounds have shown promising results against various human cancer cell lines, including breast cancer (MCF7) and liver cancer (HePG2). The molecular docking studies of these compounds have indicated strong binding affinities, suggesting their potential as anticancer agents .

Apoptosis Induction

Certain 2-(Pyrrolidin-3-yloxy)pyrimidine derivatives have been found to induce apoptosis in cancer cells. This is a form of programmed cell death that is often defective in cancer cells, allowing them to proliferate uncontrollably. By inducing apoptosis, these compounds can potentially stop the growth of cancer cells and reduce tumor size .

Gene Expression Modulation

Research has shown that 2-(Pyrrolidin-3-yloxy)pyrimidine derivatives can modulate gene expression in cancer cells. They have been observed to upregulate genes associated with apoptosis and downregulate those involved in cancer cell survival. This dual action can make these compounds effective in cancer treatment by promoting cell death and inhibiting tumor growth .

Enzyme Inhibition

The 2-(Pyrrolidin-3-yloxy)pyrimidine scaffold has been utilized to create enzyme inhibitors. These inhibitors can target specific enzymes involved in disease processes, offering a way to treat various conditions by interfering with the biochemical pathways that contribute to disease progression .

Structural Diversity for Drug Design

The structural diversity of the 2-(Pyrrolidin-3-yloxy)pyrimidine scaffold allows for the design of a wide range of drugs with different biological activities. This versatility makes it a valuable starting point for the development of new medications for various diseases, including microbial infections, viral diseases, and hypertension .

properties

IUPAC Name

2-pyrrolidin-3-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-3-10-8(11-4-1)12-7-2-5-9-6-7/h1,3-4,7,9H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHTVYWFXDYYUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20734375
Record name 2-[(Pyrrolidin-3-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-3-yloxy)pyrimidine

CAS RN

950648-95-0
Record name 2-[(Pyrrolidin-3-yl)oxy]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20734375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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